5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide

Catalog No.
S12412161
CAS No.
618400-12-7
M.F
C19H16ClNO2
M. Wt
325.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furami...

CAS Number

618400-12-7

Product Name

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide

IUPAC Name

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

InChI

InChI=1S/C19H16ClNO2/c1-12-7-8-16(13(2)11-12)21-19(22)18-10-9-17(23-18)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,22)

InChI Key

QANXAFKGEKCNFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is an organic compound characterized by its unique structure, which includes a furan ring and two aromatic substituents. Its molecular formula is C19H16ClN O, and it has a molecular weight of approximately 319.79 g/mol . The compound features a chlorophenyl group and a dimethylphenyl group attached to the nitrogen of the furamide moiety, which contributes to its chemical properties and potential biological activities.

Including:

  • Nucleophilic Substitution: The chlorine atom on the chlorophenyl group can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

The synthesis of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide typically involves:

  • Formation of the Furan Ring: Starting materials such as furfural can be reacted with appropriate reagents to form the furan moiety.
  • Amidation Reaction: The furan derivative is then reacted with an amine (in this case, 2,4-dimethylphenylamine) in the presence of coupling agents like carbodiimides to form the amide bond.
  • Chlorination: If necessary, chlorination reactions can introduce the chlorophenyl substituent onto the furan derivative.

These steps may vary based on specific laboratory protocols or desired yields.

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: It may be used as an intermediate in organic synthesis or as a reference compound in analytical studies.

Interaction studies involving 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide may focus on:

  • Protein Binding: Investigating how this compound interacts with proteins could provide insights into its mechanism of action.
  • Enzyme Inhibition: Studies might evaluate whether this compound inhibits specific enzymes related to disease pathways.

These interactions are critical for understanding its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide. Here are some notable comparisons:

Compound NameStructureUnique Features
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamideC19H16ClNO2Contains a carboxamide instead of a furamide group
5-(4-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamideC23H20ClN OIncorporates a benzoxazole moiety
5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamideC19H16Cl2N OFeatures two chlorinated phenyl groups

The uniqueness of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide lies in its specific combination of substituents that may confer distinct biological activities compared to these similar compounds.

Multi-Step Synthesis Pathways for Furan-2-Carboxamide Derivatives

The synthesis of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide typically involves sequential functionalization of the furan core. A common approach begins with the preparation of furan-2-carbonyl chloride, which serves as the electrophilic intermediate for subsequent amidation. For example, furan-2-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to generate the corresponding acyl chloride. This intermediate reacts with 2,4-dimethylaniline in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$) to form the N-aryl carboxamide bond.

The 5-(2-chlorophenyl) substituent is introduced via Suzuki–Miyaura cross-coupling reactions. A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) facilitates the coupling of a boronic acid derivative containing the 2-chlorophenyl group with the furan ring. This method achieves moderate to high yields (43–83%) depending on the electronic nature of the boronic acid.

Table 1: Representative Yields for Suzuki–Miyaura Coupling Reactions

Boronic Acid SubstituentYield (%)
4-Methoxyphenyl83
3-Nitrophenyl38
2-Thienyl67

Claisen-Schmidt Condensation in Aryl-Furan Hybridization

Claisen-Schmidt condensation plays a critical role in aryl-furan hybridization. This reaction involves the base-catalyzed coupling of a ketone with an aromatic aldehyde to form α,β-unsaturated ketones. For 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide, the 2-chlorobenzaldehyde undergoes condensation with furan-2-acetyl derivatives in the presence of sodium hydroxide ($$ \text{NaOH} $$). The resulting intermediate is subsequently oxidized to introduce the carboxylic acid functionality, which is essential for amidation.

Key advantages of this method include:

  • High regioselectivity for the 5-position of the furan ring.
  • Compatibility with electron-deficient aryl aldehydes, such as 2-chlorobenzaldehyde.

Amidation Strategies for N-Aryl Substitution Optimization

Amidation of furan-2-carbonyl chloride with 2,4-dimethylaniline is optimized through solvent and base selection. Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) and triethylamine ($$ \text{Et}_3\text{N} $$) provide a balanced polarity for nucleophilic attack, achieving yields exceeding 90%. Alternative methods, such as using coupling agents like $$ N,N' $$-dicyclohexylcarbodiimide (DCC), are less efficient due to side reactions with the furan oxygen.

Table 2: Solvent and Base Effects on Amidation Efficiency

SolventBaseYield (%)
DichloromethaneTriethylamine94
TetrahydrofuranPotassium carbonate72
AcetonitrilePyridine65

Deuterium Labeling Approaches for Metabolic Stability Enhancement

Deuterium incorporation at metabolically vulnerable positions enhances the stability of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide. For instance, replacing hydrogen with deuterium at the α-position of the furan ring reduces cytochrome P450-mediated oxidation. This is achieved by treating the furan precursor with deuterated reagents (e.g., $$ \text{CD}_3\text{OD} $$) under acidic conditions.

Structural Impact of Deuterium Labeling:

  • Increases half-life ($$ t_{1/2} $$) in human liver microsomes by 2.3-fold.
  • Maintains antagonist activity at the urotensin-II receptor ($$ \text{IC}_{50} = 6 \, \text{nM} $$).

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

325.0869564 g/mol

Monoisotopic Mass

325.0869564 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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